20-Fluoroarachidonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31FO2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-fluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H31FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10- |
InChI Key |
SYCLRLSYDSKRQU-DTLRTWKJSA-N |
Isomeric SMILES |
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCF |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |
Synonyms |
20-fluoroarachidonic acid FAA-20 |
Origin of Product |
United States |
Chemical Synthesis and Radiosynthesis of 20 Fluoroarachidonic Acid
Stereoselective Chemical Synthesis Methodologies for 20-Fluoroarachidonic Acid
A significant advancement in the synthesis of 20-FAA involves a convergent approach. nih.gov This method utilizes multiple copper-mediated terminal alkyne-alkyl halide couplings to construct the carbon skeleton. nih.gov A key intermediate in this process is often a protected poly-yne structure which is then subjected to a partial hydrogenation to form the required all-cis double bonds. nih.govescholarship.org The use of Lindlar's catalyst is a common strategy for this stereoselective reduction of alkynes to cis-alkenes. nih.gov
Another reported method starts from readily available arachidonic acid itself. nih.govsnmjournals.org This approach involves the selective cleavage of the Δ14,15-olefin, a crucial step for introducing the fluoroalkyl moiety at the C20 position while preserving the other three Z,Z-double bonds at the Δ5,6-, Δ8,9-, and Δ11,12-positions. nih.gov The synthesis proceeds through the formation of an epoxide intermediate, specifically 14,15-epoxyeicosa-cis-5,8,11-trienoic acid. snmjournals.org Subsequent chemical transformations lead to the final this compound product. nih.govsnmjournals.org The final step in many synthetic routes involves the hydrolysis of an ester protecting group, often using a base like lithium hydroxide (B78521) (LiOH), to yield the free carboxylic acid. nih.govsnmjournals.org
Radiosynthesis of 20-[18F]Fluoroarachidonic Acid ([18F]-FAA) for Positron Emission Tomography (PET) Research
The development of a radiolabeled version of 20-FAA, specifically 20-[18F]Fluoroarachidonic acid ([18F]-FAA), has been pivotal for its use in Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful in vivo imaging technique that allows for the visualization and quantification of biological processes at the molecular level. nih.gov The relatively long half-life of Fluorine-18 (B77423) (109.77 minutes) compared to other positron emitters like Carbon-11 (B1219553) (20.38 minutes) makes it a preferred radionuclide for PET tracer development, offering improved spatial resolution and allowing for longer imaging studies. nih.govresearchgate.net
Precursor Synthesis for Radiofluorination
The synthesis of [18F]-FAA necessitates the preparation of a suitable precursor molecule that can readily undergo radiofluorination. A commonly used precursor is a methyl ester of arachidonic acid modified with a leaving group at the 20th position, such as a tosylate (tosyl) group. nih.govsnmjournals.org The tosylate is an excellent leaving group, facilitating nucleophilic substitution with the [18F]fluoride ion.
The synthesis of this tosylate precursor, 20-tosyloxyarachidonic acid methyl ester, has been achieved through a convergent synthesis route that employs multiple copper-catalyzed C-C coupling reactions. snmjournals.org This approach has been shown to be an improvement over previous methods that utilized epoxidation and Wittig reactions, which were often plagued by low selectivity and yield. snmjournals.org The purity of the final precursor is critical for a successful radiolabeling reaction, with purities greater than 95% being desirable. snmjournals.org
Radiofluorination Reaction and Purification Techniques
The core of the radiosynthesis of [18F]-FAA is the nucleophilic substitution reaction where the [18F]fluoride ion displaces the leaving group (e.g., tosylate) on the precursor molecule. nih.govdntb.gov.ua The [18F]fluoride is typically produced in a cyclotron and then activated for the nucleophilic reaction. nih.gov This often involves the use of a phase-transfer catalyst, such as a tetra-alkylammonium salt like tetrabutylammonium (B224687) carbonate, to enhance the reactivity of the fluoride (B91410) ion in an aprotic solvent like acetonitrile (B52724). nih.gov The reaction is typically carried out at an elevated temperature, for instance, 85°C. nih.gov
Following the radiofluorination step, which results in the formation of the [18F]-FAA methyl ester, a hydrolysis step is required to convert the ester to the final carboxylic acid form of [18F]-FAA. nih.gov This is usually achieved by adding a base, such as aqueous potassium hydroxide (KOH), directly to the crude reaction mixture. nih.gov
Purification of the final [18F]-FAA product is crucial to remove any unreacted [18F]fluoride, the precursor, and other byproducts. nih.gov Semipreparative high-performance liquid chromatography (HPLC) is the standard method for this purification. nih.gov A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) as the mobile phase. nih.gov The fraction containing the pure [18F]-FAA is collected, and the solvent is removed to provide the final product, which is then formulated for in vivo studies. nih.gov
Optimization Strategies for Radiochemical Yield and Purity
Optimizing the radiosynthesis of [18F]-FAA is essential for its practical application in PET research. Key parameters that are often optimized include the reaction temperature, reaction time, and the amount of precursor used. nih.govmdpi.comescholarship.org For instance, studies have shown that varying the reaction temperature can significantly impact the radiochemical yield. nih.govmdpi.com Similarly, the duration of the radiofluorination and hydrolysis steps are fine-tuned to maximize product formation while minimizing decomposition. nih.gov
The amount of precursor is another critical factor. While a sufficient amount is needed to ensure a good reaction rate, using an excessive amount can complicate the purification process and lower the specific activity of the final radiotracer. iaea.org Research has focused on developing methods that can achieve high radiochemical yields with minimal amounts of precursor. iaea.org
| Parameter | Optimized Condition/Value | Reference |
| Precursor | 20-tosyloxyarachidonic acid methyl ester | snmjournals.org |
| [18F]Fluoride Activation | [18F]TBAF in MeCN | nih.gov |
| Radiofluorination Temperature | 85 °C | nih.gov |
| Radiofluorination Time | 20 min | nih.gov |
| Hydrolysis | 2 M aq. KOH, 85 °C, 15 min | nih.gov |
| Purification | Semipreparative reversed-phase HPLC | nih.gov |
| Radiochemical Yield (decay-corrected) | 1–7% | nih.gov |
| Radiochemical Purity | >99% | nih.govsnmjournals.org |
| Total Synthesis Time | ~180 min | nih.gov |
Synthesis of Other Fluoroarachidonic Acid Analogs (e.g., 5-Fluoroarachidonic Acid, Difluoroarachidonic Acids) and Their Research Utility
Beyond 20-FAA, other fluorinated analogs of arachidonic acid have been synthesized to probe different aspects of its metabolic pathways.
5-Fluoroarachidonic acid (5F-ETE) has been synthesized and studied as a potential substrate and inhibitor of 5-lipoxygenase, a key enzyme in the production of leukotrienes. nih.gov The synthesis of 5-fluoroarachidonic acid has been achieved from an intermediate, (E)-5,6-dihydroxy-2-fluorohex-2-enoate 5,6-acetonide. jst.go.jp Studies have shown that 5F-ETE is a poor substrate for 5-lipoxygenase but acts as an effective inhibitor of the enzyme. nih.gov
Difluoroarachidonic acids represent another class of analogs where two fluorine atoms are introduced at specific positions. For example, 7,7-, 10,10-, and 13,13-difluoroarachidonic acids have been synthesized. acs.org The synthesis of these compounds often involves the use of fluorine-containing building blocks and various carbon-chain extension reactions. researchgate.netjst.go.jp For instance, 2,2-difluoroarachidonic acid was synthesized using a building block derived from ethyl bromodifluoroacetate. researchgate.netjst.go.jp These difluorinated analogs are valuable for studying the effects of fluorine substitution on the chemical properties and biological activity of arachidonic acid, such as its susceptibility to β-oxidation. researchgate.netjst.go.jp
Biochemical and Enzymatic Interactions of 20 Fluoroarachidonic Acid
Modulation of Eicosanoid Biosynthesis Pathways
Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. wikipedia.org They are synthesized via several enzymatic pathways, principally involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes. nih.gov 20-Fluoroarachidonic acid modulates these pathways by acting as a competitive inhibitor, thereby influencing the production of various eicosanoids that play critical roles in inflammation. ontosight.ai
The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the first step in the synthesis of prostanoids, a class of eicosanoids that includes prostaglandins (B1171923) and thromboxanes. nih.govbiorxiv.orgnih.gov These enzymes convert arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). nih.govnih.gov
This compound acts as an inhibitor of COX enzymes by competing with the natural substrate, arachidonic acid, for the active site. ontosight.ai The active site of COX enzymes is a long hydrophobic channel. biorxiv.org Subtle structural differences between COX-1 and COX-2, such as a larger binding cavity in COX-2, account for differences in substrate specificity and inhibition by various compounds. asbmb.orgresearchgate.net By binding to these enzymes, 20-FAA blocks the conversion of arachidonic acid, thus preventing the formation of downstream prostaglandins. ontosight.ai This inhibitory property makes 20-FAA a useful research tool for elucidating the mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs), which also target COX enzymes. ontosight.ai
The lipoxygenase (LOX) family of enzymes, including 5-LOX, 12-LOX, and 15-LOX, represents another major pathway for arachidonic acid metabolism. nih.govnih.gov These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to produce hydroperoxyeicosatetraenoic acids (HPETEs). nih.govnih.gov For example, 5-LOX converts arachidonic acid into 5-HPETE, the precursor to the leukotriene family of inflammatory mediators. probiologists.comwikipedia.org
Similar to its effect on COX enzymes, this compound acts as an inhibitor of lipoxygenases. ontosight.ai It competes with arachidonic acid, thereby reducing the synthesis of LOX-derived metabolites. ontosight.ai Studies on other fluorinated arachidonic acid analogs have demonstrated their ability to be biotransformed by LOX enzymes, indicating that these enzymes can interact with such modified fatty acids. jst.go.jp The inhibition of the LOX pathway by 20-FAA is a key component of its ability to modulate inflammatory processes. jpccr.eu
Eicosanoids derived from arachidonic acid, such as prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4), are potent pro-inflammatory mediators. nih.govnih.govfrontiersin.org They are not stored within cells but are synthesized rapidly in response to stimuli. nih.gov The release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 initiates the cascade that leads to their production. nih.govprobiologists.com
By inhibiting both the COX and LOX enzymes, this compound effectively modulates the production of these pro-inflammatory eicosanoids. ontosight.ai Its competitive inhibition of COX enzymes reduces the synthesis of prostaglandins and thromboxanes, while its inhibition of LOX pathways curtails the production of leukotrienes. ontosight.ai This dual inhibition makes 20-FAA a significant tool for studying the roles of different eicosanoids in inflammation and other pathological conditions. ontosight.ai
Table 1: Summary of this compound's Effect on Eicosanoid Biosynthesis Enzymes
| Enzyme Family | Key Enzymes | Natural Substrate | Products | Effect of this compound |
|---|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 | Arachidonic Acid | Prostaglandins, Thromboxanes | Inhibition |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Arachidonic Acid | Leukotrienes, HETEs, Lipoxins | Inhibition |
Role in Phospholipid Metabolism and Cellular Incorporation
For this compound to act as a competitive substrate for COX and LOX enzymes, it must first be available within the cell in a free, unesterified form. This involves its incorporation into and subsequent release from cellular membrane phospholipids, a process central to fatty acid metabolism.
Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the sn-2 position of membrane phospholipids, which is frequently where polyunsaturated fatty acids like arachidonic acid are located. nih.govsigmaaldrich.comescholarship.org This enzymatic action releases the fatty acid, making it available for metabolism by downstream enzymes like COX and LOX. escholarship.orgwikipedia.org The release of arachidonic acid by PLA2 is considered a critical, upstream event in the generation of eicosanoids and inflammation. escholarship.orgnih.gov
While direct kinetic studies are not widely detailed in the provided search results, the established incorporation of 20-FAA into phospholipids implies that for it to subsequently act as a substrate for COX and LOX, it must first be liberated from the membrane by a phospholipase. nih.govresearchgate.net Therefore, it is understood to function as a substrate for enzymes such as PLA2, which cleave it from the phospholipid backbone, releasing it into the cytosol where it can interact with eicosanoid-producing enzymes.
Fluorescently labeled fatty acid analogs are known to be metabolically incorporated into the phospholipids of live cells. thermofisher.com Research using a radiolabeled version of 20-FAA (20-[18F]fluoroarachidonic acid) has confirmed that it is incorporated into cellular phospholipid pools. nih.gov Following administration in rats, analysis of brain and heart tissue showed that 20-[18F]FAA was primarily bound to phospholipids. nih.gov In heart tissue, 73% of the radioactivity was found in the lipid-containing organic phase, demonstrating significant incorporation. nih.gov
Further studies have detailed this incorporation with greater specificity. In mice, intravenously administered 19F-FAA was shown to be esterified into various brain phospholipids. researchgate.net The efficiency of this process varied depending on the type of phospholipid. researchgate.net
Table 2: Relative Incorporation of 19F-Fluoroarachidonic Acid into Mouse Brain Phospholipids
| Phospholipid Class | Relative Incorporation |
|---|---|
| Choline (B1196258) glycerophospholipid | High |
| Phosphatidylinositol | High |
| Ethanolamine glycerophospholipid | Low |
| Phosphatidylserine | Low |
Data derived from a study on mice, showing a 3- to 29-fold higher incorporation coefficient for choline glycerophospholipid and phosphatidylinositol compared to the other listed phospholipids. researchgate.net
This selective incorporation into membrane phospholipids is a crucial step, positioning 20-FAA to be released by phospholipases and subsequently compete with arachidonic acid in the eicosanoid synthesis pathways. researchgate.netfrontiersin.org
Metabolic Stability and Biotransformation in Biological Systems
This compound (20-FAA) is a synthetic analogue of arachidonic acid (AA) where a fluorine atom replaces a hydrogen atom at the terminal (omega) carbon. This substitution significantly influences its metabolic fate.
In Vivo Defluorination Studies
A critical aspect of the metabolic stability of fluorinated compounds is the potential for the carbon-fluorine bond to be cleaved by metabolic processes. In the case of this compound, studies in animal models have demonstrated a notable stability of this bond. Tissue biodistribution studies using 20-[¹⁸F]fluoroarachidonic acid in rats have shown that the compound undergoes low in vivo defluorination. nih.govjst.go.jp This metabolic resistance is a key feature, suggesting that the fluorine atom remains attached to the fatty acid backbone during its initial distribution and metabolism, making it a stable tracer for biological processes. nih.govjst.go.jp
Formation of Specific Metabolites
Following administration in biological systems, this compound undergoes biotransformation. While specific oxidative metabolites analogous to those of arachidonic acid (like 20-HETE or 20-carboxy-AA) are not prominently detailed in available research, its metabolic processing is evident. Studies using radiolabeled 20-FAA have observed its metabolism into more water-soluble, hydrophilic compounds. nih.gov High uptake of 20-[¹⁸F]FAA in metabolic organs such as the liver and lungs in rats is considered indicative of its biotransformation. nih.govjst.go.jp
The primary metabolic fate documented for 20-FAA is its incorporation into complex lipids. Similar to endogenous arachidonic acid, 20-FAA is actively esterified into phospholipid pools. nih.govsnmjournals.orgnih.gov In both brain and heart tissue, a significant percentage of the compound is found integrated into phospholipids. nih.govjst.go.jp This process represents a major pathway of its biotransformation, sequestering the analogue into cellular membranes.
Comparative Biochemical Behavior with Endogenous Arachidonic Acid
The utility of this compound as a research tool stems from its ability to mimic its endogenous counterpart, arachidonic acid, in many biological pathways. However, the presence of the terminal fluorine atom also introduces key differences in its interactions.
20-FAA functions as a competitive inhibitor for certain enzymes that metabolize arachidonic acid, such as cyclooxygenases (COX) and lipoxygenases. ontosight.ai By competing with the natural substrate, it can modulate the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. ontosight.ai
Despite this inhibitory potential, studies have shown that fluorination at the omega-position does not fundamentally alter its core biochemical role in other cellular processes. For instance, in astrocytes, 20-FAA was found to not significantly alter p38 phosphorylation, indicating that its function in certain signaling pathways remains comparable to that of arachidonic acid. nih.govresearchgate.netnih.gov
A key area of comparison is its incorporation into brain phospholipids. Research in mice has demonstrated that the incorporation coefficients and selectivity of intravenously administered 20-FAA into different phospholipid classes are comparable to those of natural arachidonic acid ([1-¹⁴C]AA). snmjournals.orgnih.gov Both compounds show preferential incorporation into specific phospholipid types over others. snmjournals.orgnih.gov
Table 1: Comparative Incorporation of this compound vs. Arachidonic Acid into Brain Phospholipids
This table illustrates the relative preference of incorporation for 20-FAA and natural AA into different phospholipid classes in the brain, with higher incorporation indicating greater selectivity.
| Phospholipid Class | Relative Incorporation Preference (20-FAA vs. AA) |
| Choline Glycerophospholipids (CGP) | High and comparable for both |
| Phosphatidylinositol (PI) | High and comparable for both |
| Ethanolamine Glycerophospholipids (EGP) | Low for both |
| Phosphatidylserine (PS) | Low for both |
| Data derived from findings reported in studies comparing ¹⁹F-FAA and [1-¹⁴C]AA infusions in mice. snmjournals.orgnih.gov |
This mimicry allows 20-FAA, particularly its radiolabeled form 20-[¹⁸F]FAA, to be used as a tracer to visualize and quantify the metabolism of arachidonic acid in vivo using Positron Emission Tomography (PET). nih.govnih.gov The brain incorporation coefficient (K*), a measure of the rate of uptake from plasma into tissue, can be calculated to assess AA metabolism in various conditions. snmjournals.org
Table 2: Brain Incorporation Coefficient (K) of 20-[¹⁸F]FAA in Mouse Models*
This table shows K* values estimated using two different kinetic models in transgenic mouse models related to Alzheimer's disease research, demonstrating the utility of 20-[¹⁸F]FAA in studying disease-related changes in arachidonic acid metabolism.
| Mouse Model | Kinetic Model | Brain Incorporation Coefficient (K*) (µL mL⁻¹ min⁻¹) |
| ApoE3-Ab | Patlak | 5.73 ± 0.44 |
| ApoE4-Ab | Patlak | 6.27 ± 0.24 |
| ApoE3-Ab | Irr2TCM | 3.76 ± 0.73 |
| ApoE4-Ab | Irr2TCM | 5.24 ± 0.62 |
| Data from dynamic PET-MR imaging studies. snmjournals.org |
Applications of 20 Fluoroarachidonic Acid As a Research Probe and Radiotracer
Investigation of Arachidonic Acid Uptake and Kinetics in Preclinical Models
20-Fluoroarachidonic acid (20-FAA), particularly its radiolabeled form [18F]-20-fluoroarachidonic acid ([18F]-FAA), has emerged as a valuable research tool for investigating the complex dynamics of arachidonic acid (AA) in vivo. As a structural analog of AA, 20-FAA can trace the uptake and metabolic fate of this crucial polyunsaturated fatty acid in various biological systems. Positron Emission Tomography (PET) imaging with [18F]-FAA allows for non-invasive, real-time visualization and quantification of AA metabolism, offering insights into physiological and pathological processes.
Brain Arachidonic Acid Dynamics in Neurological Research
Arachidonic acid is a key component of neuronal cell membranes and a precursor to a variety of signaling molecules involved in neurotransmission and neuroinflammation. nih.govnih.gov Dysregulation of AA metabolism is implicated in several neurological disorders. nih.gov [18F]-FAA PET imaging provides a means to study the kinetics of AA incorporation into the brain.
In preclinical studies, the brain incorporation coefficient (K*) of [18F]-FAA can be estimated, providing a measure of the rate of AA uptake from the blood into the brain tissue. researchgate.net This has been demonstrated in mouse models, where dynamic PET-MR imaging was used to assess brain tracer concentrations. researchgate.net Research in rat models has shown that at 30 minutes post-injection, the brain uptake of [18F]-FAA reached 0.26 ± 0.02% of the injected dose per gram of tissue. nih.gov Further analysis revealed that 39% of the radioactivity in the brain was incorporated into the organic phase, primarily phospholipids (B1166683). nih.gov While these findings suggest the potential of [18F]-FAA for studying cerebral phospholipid metabolism, the relatively high radioactivity in the aqueous brain fraction may present some limitations for certain applications. nih.gov
Evaluation of Lipid Metabolism in Cardiac Systems
The heart has a high metabolic rate and relies on fatty acids as a primary energy source. Arachidonic acid is not only a component of cardiac cell membranes but also a substrate for the production of eicosanoids that regulate cardiovascular function. clinicaltrials.gov Understanding the dynamics of AA uptake and metabolism in the heart is therefore crucial for cardiovascular research.
Preclinical studies using [18F]-FAA have demonstrated its potential as a tool for investigating cardiac phospholipid turnover. nih.gov In rat models, the heart showed a significant uptake of [18F]-FAA, reaching 1.22 ± 0.58% of the injected dose per gram of tissue at 30 minutes post-injection. nih.gov A key finding was that 73% of the total radioactivity in the heart tissue was found in the organic phase, with thin-layer chromatography analysis confirming that [18F]-FAA was predominantly bound to phospholipids. nih.gov This indicates that [18F]-FAA is effectively incorporated into cardiac lipids, mimicking the behavior of native arachidonic acid.
Biodistribution of [18F]-FAA in Rats (30 min post-injection)
| Organ | Uptake (% dose/g) | Ratio to Blood Radioactivity | % Radioactivity in Organic Phase |
|---|---|---|---|
| Brain | 0.26 ± 0.02 | 1.04 | 39% |
| Heart | 1.22 ± 0.58 | 4.88 | 73% |
Elucidation of Neuroinflammatory Processes Using [18F]-FAA PET Imaging
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. nih.govnih.gov Arachidonic acid is a key player in the neuroinflammatory cascade, as its release from membrane phospholipids and subsequent metabolism lead to the production of pro-inflammatory mediators like prostaglandins (B1171923). nih.gov PET imaging with arachidonic acid analogs such as [18F]-FAA offers a promising avenue for visualizing and quantifying these neuroinflammatory processes in vivo. nih.govnih.gov
Studies in Models of Alzheimer's Disease and Neurodegeneration
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, accompanied by a significant neuroinflammatory response. nih.gov The apolipoprotein E4 (APOE4) genotype is the strongest genetic risk factor for late-onset AD and is associated with dysregulated brain arachidonic acid metabolism. nih.govresearchgate.net
[18F]-FAA PET imaging has been utilized in preclinical models of Alzheimer's disease to investigate these alterations. In human ApoE4 targeted replacement (ApoE4-TR) mice, [18F]-FAA PET has been used to visualize the uptake and distribution of AA in the brain, providing insights into neuroinflammation and AD pathogenesis. nih.govresearchgate.net Studies have shown that the brain incorporation of AA is increased in patients with Alzheimer's dementia compared to healthy controls. nih.gov The development of [18F]-FAA as a PET tracer is advantageous due to the longer half-life of fluorine-18 (B77423) compared to carbon-11 (B1219553), which has been used to label AA in earlier human studies. nih.govnih.gov
Assessment of Glial Cell Activation (Astrocytosis, Microglial Response)
Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and play a central role in neuroinflammation. nih.gov Activated microglia and reactive astrocytes are hallmarks of the neuroinflammatory response in neurodegenerative diseases. frontiersin.org The release of arachidonic acid is closely linked to glial cell activation. nih.gov
While direct imaging of astrocytosis and microglial response with [18F]-FAA is an area of ongoing investigation, its use in visualizing the downstream effects of glial activation is significant. For instance, studies have shown that fluorination of arachidonic acid at the ω-position does not significantly alter its biochemical role in astrocytes, suggesting that [18F]-FAA can effectively trace the metabolic pathways activated in these cells during neuroinflammation. nih.govnih.gov The detection of elevated [18F]-FAA uptake in brain regions known to have high densities of activated microglia in AD models further supports its utility as an indirect marker of glial cell activation. nih.gov
Application in Cancer Research Models
Aberrant arachidonic acid metabolism is increasingly recognized as a key factor in the development and progression of various cancers. nih.govnih.govnih.gov The metabolic products of arachidonic acid, known as eicosanoids, can influence tumor cell proliferation, apoptosis, angiogenesis, and metastasis. nih.gov Consequently, imaging the in vivo metabolism of arachidonic acid in tumors holds significant potential for cancer research and diagnostics.
The use of [18F]-FAA in oncological PET imaging is an emerging area of interest. Preliminary research suggests that [18F]-FAA may be useful for tumor imaging. nih.gov In preclinical studies with rats bearing fibrosarcomas, the biodistribution of [18F]-FAA was investigated. nih.gov While specific tumor uptake data from this particular study is not detailed, the principle of using radiolabeled fatty acids to image tumors is well-established. Cancer cells often exhibit altered lipid metabolism, and PET tracers that target these pathways can provide valuable information about tumor biology. For instance, in vitro studies have shown that arachidonic acid can suppress the growth of lung cancer cell lines and modulate lipid metabolism. nih.govnih.gov Furthermore, in vivo experiments with a lung cancer xenograft model demonstrated that arachidonic acid significantly reduced tumor size and weight. nih.gov These findings underscore the relevance of the arachidonic acid pathway in cancer and support the rationale for developing imaging agents like [18F]-FAA to probe these processes in living subjects.
Monitoring Lipid Metabolism in Prostate Cancer Progression
An extensive review of current scientific literature reveals a lack of specific studies utilizing this compound or its radiolabeled form, [18F]-20-Fluoroarachidonic acid ([18F]-FAA), to monitor lipid metabolism in the context of prostate cancer progression. While the broader field of arachidonic acid metabolism is recognized as significant in prostate cancer, the application of this particular fluorinated analog as a research probe for this purpose has not been documented in available research. nih.govnih.gov The altered lipid metabolism in prostate cancer, including changes in fatty acid uptake and utilization, presents a promising area for the development of novel imaging agents. nih.govmdpi.com However, research has yet to be published on the specific use of this compound in this clinical context.
Investigating Oncogene-Mediated Metabolic Reprogramming
There is currently no specific published research on the application of this compound or [18F]-FAA as a tool for investigating oncogene-mediated metabolic reprogramming. The reprogramming of cellular metabolism is a hallmark of cancer, often driven by the activation of oncogenes which can lead to increased lipogenesis and altered fatty acid metabolism. youtube.comnih.gov Studies have shown that oncogenic signaling can lead to a marked increase in arachidonic acid and its metabolites, which in turn supports cancer cell proliferation. youtube.com While this connection highlights a potential use for probes that can track arachidonic acid metabolism, the use of this compound for this specific application in oncogene-driven metabolic studies has not been reported in the existing literature.
Methodological Advancements in PET Imaging with [18F]-FAA
Recent advancements in the use of [18F]-20-Fluoroarachidonic acid ([18F]-FAA) as a positron emission tomography (PET) tracer have focused on quantitative imaging techniques, primarily within the context of neurodegenerative diseases. aacrjournals.orgmdpi.com These methodological developments are crucial for enabling the accurate measurement of lipid metabolism and can be adapted for other research areas.
Quantification of Brain Incorporation Coefficients (K)*
A significant methodological advancement has been the quantification of the brain incorporation coefficient, denoted as K, for [18F]-FAA. youtube.comaacrjournals.org This coefficient represents the rate of uptake and metabolic trapping of the tracer in tissue. In preclinical studies, K for [18F]-FAA has been estimated using dynamic PET imaging data. youtube.com The calculation involves analyzing the time-activity curves (TACs) of the tracer in both the blood plasma (as an input function) and the target tissue (e.g., the brain). The ability to calculate K* allows for a quantitative assessment of regional arachidonic acid metabolism, providing valuable insights into disease processes involving dysregulated lipid metabolism. aacrjournals.org
Development of Image-Derived Input Functions (IDIF)
To make the quantification of [18F]-FAA uptake less invasive, researchers have developed and applied image-derived input functions (IDIFs). aacrjournals.org An IDIF serves as a substitute for the arterial input function, which traditionally requires invasive arterial blood sampling. nih.gov For [18F]-FAA PET studies in animal models, the IDIF has been successfully obtained by placing a region of interest (ROI) within a large blood pool, such as the right ventricle of the heart, on the dynamic PET images. youtube.comaacrjournals.org The time-activity curve from this ROI is then used as a proxy for the arterial blood concentration of the tracer over time. This approach simplifies the experimental procedure and makes longitudinal studies more feasible. aacrjournals.org
| Parameter | Description | Source for [18F]-FAA Studies |
| IDIF | Image-Derived Input Function | Right ventricle of the heart youtube.comaacrjournals.org |
| Purpose | To provide a non-invasive estimate of the arterial blood tracer concentration | To serve as the input function for kinetic modeling to calculate K* aacrjournals.org |
| Method | A region of interest (ROI) is placed on a large vascular structure in dynamic PET images to generate a time-activity curve. | The time-activity curve from the right ventricle ROI is used as a surrogate for the arterial input function. aacrjournals.org |
Integration with Multimodal Imaging (e.g., PET-MR)
The integration of [18F]-FAA PET with magnetic resonance (MR) imaging represents a powerful multimodal imaging strategy. aacrjournals.orgmdpi.com PET-MR allows for the simultaneous acquisition of metabolic data from PET and detailed anatomical and functional information from MRI. In studies using [18F]-FAA, MRI provides the high-resolution anatomical context for the precise localization of tracer uptake seen on the PET scan. aacrjournals.org For instance, respiratory-gated MRI can provide clear anatomical references for placing regions of interest to derive the IDIF from structures like the right ventricle. aacrjournals.org This integration enhances the accuracy of quantitative analyses and provides a more comprehensive understanding of the biological processes being studied. nih.gov
| Modality | Information Provided | Contribution to [18F]-FAA Imaging |
| PET | Metabolic information (tracer uptake and kinetics) | Quantifies the regional incorporation of [18F]-FAA. aacrjournals.org |
| MRI | High-resolution anatomical and functional information | Provides anatomical reference for accurate ROI placement and localization of tracer activity. aacrjournals.org |
| PET-MR | Fused metabolic and anatomical/functional data | Enables precise, quantitative analysis of [18F]-FAA metabolism within a detailed anatomical framework. aacrjournals.orgmdpi.com |
Mechanistic Insights into Lipid Signaling Pathways Through 20 Fluoroarachidonic Acid Studies
Modulation of Signal Transduction Cascades in Cellular Research Models
The introduction of 20-Fluoroarachidonic acid into cellular research models provides a unique opportunity to study the downstream consequences of sustained arachidonic acid signaling. By acting as a functional mimic that resists degradation, 20-FAA can help elucidate the role of arachidonic acid in various signal transduction cascades, including those involving MAP kinases, protein kinase C, and calcium signaling.
MAP Kinase Pathways: The mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Arachidonic acid is known to stimulate the phosphorylation of key MAP kinases. In a study using immortalized mouse astrocytes, the non-radioactive analog [19F]-FAA was used to assess its biochemical impact. Researchers examined the phosphorylation of p38, a MAP kinase involved in inflammatory responses. The results indicated that the fluorination of arachidonic acid at the ω-position did not significantly alter its biochemical role in stimulating p38 phosphorylation, suggesting that 20-FAA is a valid tool for studying the influence of arachidonic acid on this specific signaling pathway. nih.gov
Protein Kinase C Activation: Protein kinase C (PKC) is a family of enzymes that are central to many signal transduction cascades. Certain isoforms of PKC are known to be activated by cis-unsaturated fatty acids, including arachidonic acid. This activation can lead to the phosphorylation of numerous substrate proteins, thereby altering their activity and propagating the signal. For example, arachidonic acid has been shown to selectively enhance the PKC-mediated phosphorylation of the GAP-43 protein in nerve terminal membranes, a process implicated in synaptic plasticity. By using 20-FAA, which would provide a more sustained level of the activating fatty acid, researchers could investigate the long-term consequences of PKC activation and its role in processes like long-term potentiation.
Calcium Signaling: Arachidonic acid can influence intracellular calcium ([Ca2+]i) levels, a ubiquitous second messenger, through various mechanisms. It has been shown to directly activate increases in [Ca2+]i in neurons, an effect that involves calcium influx from the extracellular space. This modulation of calcium channels is a critical aspect of its signaling function. Studies have demonstrated that arachidonic acid can induce a sustained increase in intracellular calcium, which is not blocked by inhibitors of its metabolic pathways, suggesting a direct effect of the fatty acid itself. The use of 20-FAA in such experimental models would be invaluable for distinguishing the direct effects of the fatty acid on ion channels from the effects of its rapidly formed metabolites, providing a clearer picture of its role in modulating calcium-dependent signaling cascades.
Emerging Research Frontiers and Advanced Methodologies
Development of Advanced Fluorinated Lipid Tracers and Analogs
The development of advanced tracer molecules is central to investigating the in vivo behavior of fatty acids. 20-Fluoroarachidonic acid, particularly its radiolabeled analog 20-[¹⁸F]fluoroarachidonic acid ([¹⁸F]-FAA), represents a significant step forward in this area. [¹⁸F]-FAA has been developed as a potential tracer for positron emission tomography (PET) imaging, a powerful technique to visualize metabolic processes in real-time. nih.govnih.gov
The primary advantage of using a fluorine-18 (B77423) (¹⁸F) label over other isotopes like carbon-11 (B1219553) is its longer radioactive half-life (109.8 minutes for ¹⁸F vs. 20.4 minutes for ¹¹C), which allows for more practical and extended imaging studies. nih.govresearchgate.net Research has focused on optimizing the synthesis of [¹⁸F]-FAA to improve yields and make it more feasible for clinical translation. nih.gov Studies have shown that the fluorination at the omega-position of the arachidonic acid molecule does not significantly alter its fundamental biochemical role, a critical feature for a tracer to accurately reflect the behavior of the endogenous compound. nih.govresearchgate.netescholarship.org
Biodistribution studies in animal models have been conducted to map the uptake of [¹⁸F]-FAA. These investigations revealed high uptake in the liver and lungs, with lower but significant uptake in the heart and brain. nih.gov Specifically, at 30 minutes post-injection in rats, the brain and heart uptake were 0.26% and 1.22% of the injected dose per gram of tissue, respectively. nih.gov Subsequent lipid analysis confirmed that [¹⁸F]-FAA is incorporated into phospholipids (B1166683) in these tissues, demonstrating its utility in tracking the acylation of arachidonic acid into cell membranes. nih.gov While its application for cerebral studies may have some limitations, it shows promise as a tool for investigating cardiac phospholipid metabolism. nih.gov
| Tracer Property | Description | Significance |
|---|---|---|
| Radionuclide | Fluorine-18 (¹⁸F) | Longer half-life (109.8 min) compared to Carbon-11, allowing for longer imaging times and wider clinical application. nih.gov |
| Biochemical Activity | Fluorination at the ω-position does not significantly alter its biochemical role. nih.govresearchgate.netescholarship.org | Ensures the tracer accurately mimics the metabolic fate of endogenous arachidonic acid. |
| Primary Application | Positron Emission Tomography (PET) Imaging | Enables non-invasive, real-time visualization of arachidonic acid uptake and metabolism in vivo. nih.gov |
| Tissue Incorporation | Incorporated into phospholipids in the brain and heart. nih.gov | Demonstrates its utility in tracking the esterification of fatty acids into complex lipids. |
Integration with Omics Technologies for Comprehensive Metabolic Profiling
The full potential of tracers like this compound is realized when combined with "omics" technologies, such as metabolomics, lipidomics, and proteomics. This integration allows researchers to move beyond simply observing tissue uptake and begin constructing a comprehensive picture of metabolic pathways. Omics studies are promising approaches for accurately characterizing complex metabolic disorders by analyzing the entire complement of metabolites, lipids, or proteins in a biological system. nih.gov
For instance, by using an isotopic tracer, researchers can follow its metabolic journey through various pathways. biorxiv.org A recent study, while not using 20-FAA, demonstrated the power of this approach by using dual-isotope labeled arachidonic acid to track its metabolic fate in the context of ferroptosis, a form of cell death dependent on lipid peroxidation. biorxiv.org This methodology allows for the clear differentiation of exogenously supplied fatty acids and their metabolites from the endogenous lipid pool. biorxiv.org
Applying this principle, this compound could be used to perturb a system, and subsequent multi-omics analyses would reveal the downstream consequences.
Metabolomics could identify the specific eicosanoids and other signaling molecules produced from the fluorinated analog. Recent studies have successfully used metabolomic profiling to link arachidonic acid metabolism to various physiological and pathological states. mdpi.com
Lipidomics would provide a detailed map of which complex lipid species (e.g., specific phosphatidylcholines or triglycerides) incorporate this compound.
Proteomics could identify changes in the expression or activity of key enzymes involved in arachidonic acid metabolism, such as cyclooxygenases, lipoxygenases, and acyltransferases, in response to the introduction of the fluorinated analog. mdpi.com
This integrated approach provides a systems-level view of metabolic reprogramming and is crucial for understanding how the dysregulation of arachidonic acid metabolism contributes to disease. nih.gov
| Omics Technology | Potential Application with this compound | Information Gained |
|---|---|---|
| Metabolomics | Quantify the downstream metabolites of this compound. | Identifies which specific signaling pathways (e.g., prostaglandin, leukotriene) are activated. |
| Lipidomics | Trace the incorporation of the analog into various classes of complex lipids. | Reveals the fate of arachidonic acid in membrane remodeling and lipid storage. |
| Proteomics | Measure changes in the abundance of enzymes in the arachidonic acid cascade. | Provides insight into the cellular machinery that processes the fatty acid. |
| Transcriptomics | Analyze changes in gene expression for enzymes and receptors related to lipid metabolism. | Uncovers the genetic and regulatory responses to altered fatty acid metabolism. |
Future Directions in Elucidating Complex Biological Pathways Influenced by this compound
The convergence of advanced tracers and multi-omics technologies opens exciting new frontiers for research. Future work will likely focus on leveraging these tools to dissect the complex biological pathways influenced by arachidonic acid and its fluorinated analogs in greater detail.
A key area of interest is neuroinflammation and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Dysregulated arachidonic acid metabolism is implicated in these conditions, and this is influenced by genetic risk factors such as the apolipoprotein E4 (APOE4) genotype. nih.govescholarship.org Future studies will use [¹⁸F]-FAA PET imaging in conjunction with genomic and proteomic analyses of patient populations to understand how different APOE variants specifically alter brain lipid metabolism. nih.gov This could lead to the identification of novel biomarkers for early disease detection and the development of targeted therapeutic strategies.
Another promising direction is in cardiovascular research. The finding that [¹⁸F]-FAA is a potentially useful tracer for cardiac phospholipid turnover warrants further investigation. nih.gov Future research could focus on refining imaging protocols to improve heart-to-lung and heart-to-liver contrast, enabling more precise quantification of cardiac lipid dynamics. Combining this imaging with metabolomics of blood samples could provide a powerful, non-invasive method for assessing heart health and the impact of cardiac diseases on lipid metabolism.
Ultimately, the goal is to use the insights gained from these advanced methodologies to inform drug discovery and development. nih.gov By identifying the specific enzymes and signaling pathways that are dysregulated in disease, researchers can screen for compounds that restore metabolic balance. The use of this compound and its analogs will be instrumental in this pathway-based approach to discovering new treatments for a wide range of metabolic, inflammatory, and degenerative diseases. nih.gov
Q & A
Q. What are the key steps in synthesizing 20-Fluoroarachidonic Acid, and how is purity validated?
The synthesis of 20-FAA involves hydrolysis of a precursor ester (e.g., ester 15) using LiOH in tetrahydrofuran/water under inert conditions, followed by purification via column chromatography (hexane–20% EtOAc). Purity is validated using NMR (e.g., δ 4.45 ppm for CHF) and NMR (e.g., δ 83.2 ppm for fluorinated carbons), alongside electrospray ionization mass spectrometry (m/z 321.46 for [M-H]) .
Q. How is 20-FAA characterized structurally, and what analytical techniques are critical for confirmation?
Structural confirmation requires NMR to identify fluorine coupling patterns (e.g., dt at J = 547.2 Hz for CHF) and NMR to resolve fluorinated carbon environments. Mass spectrometry is essential for molecular weight validation, while TLC or HPLC ensures chromatographic purity .
Q. What are the primary pharmacokinetic parameters of 20-FAA in vivo, and how do they inform its use in imaging studies?
In rats, 20-FAA exhibits high liver and lung uptake (reflecting metabolic activity) with low blood retention. Brain uptake is limited (0.26% dose/g at 30 min), while heart uptake reaches 1.22% dose/g. Low defluorination (<5% in blood) supports its stability for imaging phospholipid metabolism .
Advanced Research Questions
Q. How can experimental design address contradictions in 20-FAA’s utility for brain vs. cardiac phospholipid studies?
Despite 39% of brain radioactivity associating with phospholipids, high aqueous-phase retention limits its use in cerebral studies. Advanced designs should prioritize cardiac applications by optimizing dosing protocols and using compartmental modeling to distinguish lipid incorporation from background noise .
Q. What methodological challenges arise in quantifying 20-FAA’s incorporation into phospholipids, and how can they be resolved?
Lipid extraction followed by TLC analysis is critical but requires rigorous solvent partitioning (e.g., chloroform-methanol). Contamination from aqueous-phase metabolites (e.g., free ) can skew results; pre-extraction centrifugation and dual-phase separation protocols improve accuracy .
Q. How do discrepancies in tissue-specific biodistribution data inform the selection of animal models for 20-FAA studies?
High liver/lung uptake in rodents suggests species-specific metabolic pathways. Researchers should validate findings in larger mammals (e.g., primates) with closer physiological parallels to humans, particularly for cardiac applications where heart-to-liver contrast is critical .
Q. What statistical frameworks are recommended for analyzing clustered data in 20-FAA pharmacokinetic studies?
Mixed-effects models account for nested observations (e.g., repeated measurements per subject). Covariates like organ weight and blood flow should be included to adjust for inter-individual variability, ensuring robust interpretation of biodistribution trends .
Methodological Guidance
Q. How should researchers ensure reproducibility in 20-FAA synthesis and characterization?
- Document reaction conditions rigorously (e.g., inert atmosphere, solvent ratios).
- Report NMR acquisition parameters (e.g., 400 MHz for , 100 MHz for ).
- Include raw spectral data in supplementary materials to enable cross-validation .
What criteria define a well-formulated research question for 20-FAA studies?
Apply the FINER framework:
- Feasible : Adequate synthesis yield (>90%) and analytical tools.
- Novel : Focus on understudied applications (e.g., cardiac phospholipid turnover).
- Relevant : Align with unmet needs in metabolic imaging .
Data Contradiction Analysis
Q. How to reconcile 20-FAA’s high phospholipid incorporation in vitro with limited in vivo brain utility?
In vitro models lack blood-brain barrier (BBB) and metabolic enzymes. In vivo limitations likely stem from BBB efflux transporters or rapid esterification into non-imaging-active pools. Use knockout models (e.g., P-glycoprotein-deficient mice) to isolate transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
